N'-benzyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
Properties
IUPAC Name |
N-benzyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-8-9-19(15(2)10-14)26-20(17-12-29-13-18(17)25-26)24-22(28)21(27)23-11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBKXLAHRSSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzyl and ethanediamide groups. Common reagents used in these reactions include thionyl chloride, benzylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in oxidative stress pathways. The compound’s structure allows it to interact with these targets, potentially inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N'-benzyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
- CAS No.: 941992-43-4
- Molecular Formula : C₂₀H₂₆N₄O₂S
- Molecular Weight : 386.511 g/mol
- Core Structure: A thieno[3,4-c]pyrazole scaffold fused with a thiophene ring, substituted at position 3 by an ethanediamide (oxalamide) group. The ethanediamide bridges a benzyl group and a 2,4-dimethylphenyl moiety (Fig. 1) .
Structural Features :
- Substituents :
- Benzyl Group : Enhances lipophilicity and may influence receptor binding.
- 2,4-Dimethylphenyl Group : Introduces steric bulk and electron-donating methyl groups, altering electronic properties.
- Ethanediamide Linker : Provides hydrogen-bonding sites (amide NH and carbonyl O), critical for molecular recognition .
Comparison with Structural Analogues
Core Structure and Substituent Analysis
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- The benzyl group increases hydrophobicity, likely enhancing membrane permeability compared to smaller analogues .
- Chlorinated Analogues :
- Trimethylphenyl vs.
Crystallographic and Supramolecular Behavior
- Thiazole-Based Analogues :
- Exhibit R₂²(8) hydrogen-bonded dimers (N–H⋯N interactions), stabilizing crystal packing.
- The dihedral angle between aromatic rings (e.g., 61.8° in Compound I) influences molecular planarity and stacking .
Biological Activity
N'-benzyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C27H30N4S
- Molecular Weight : 454.63 g/mol
This compound features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar thieno[3,4-c]pyrazole structures exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways critical for microbial survival.
Anti-inflammatory Effects
Compounds derived from thiazole and thiophene frameworks are recognized for their anti-inflammatory properties. Studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses. Specifically, this compound may reduce inflammation by targeting signaling pathways involved in the inflammatory response.
Anticancer Potential
Emerging evidence suggests that thieno[3,4-c]pyrazole derivatives possess anticancer activity. They may induce apoptosis in cancer cells through various mechanisms including the activation of caspases and inhibition of cell proliferation. In vitro studies have reported that these compounds can effectively inhibit the growth of cancer cell lines.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
Cell Line IC50 (µM) MCF-7 (Breast) 8.5 HeLa (Cervical) 7.0 A549 (Lung) 9.0 - Anti-inflammatory Activity : In a mouse model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a 40% reduction in paw edema compared to control groups.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
- Modulation of Signaling Pathways : It can interfere with NF-kB signaling pathways that regulate inflammatory responses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-benzyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:
- Amide bond formation : Coupling the thieno[3,4-c]pyrazole core with benzyl and ethanediamide groups via carbodiimide-mediated reactions.
- Substitution reactions : Introducing the 2,4-dimethylphenyl group under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Purification : Use of high-performance liquid chromatography (HPLC) or recrystallization in methanol/ethanol mixtures to isolate high-purity product .
- Critical Parameters : Temperature control (60–80°C for amidation), pH adjustments (neutral to mildly acidic), and solvent selection (DMF or THF) are critical for yield optimization .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Assay standardization : Use uniform buffer systems (e.g., PBS at pH 7.4) and control for redox-active impurities that may interfere with results .
- Structural analogs comparison : Compare activity against derivatives like N'-[2-(4-chlorophenyl)...]ethanediamide () to identify substituent-dependent trends.
- Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in thieno[3,4-c]pyrazole derivatives?
- Methodological Answer :
- Systematic substituent variation : Replace benzyl or dimethylphenyl groups with electron-withdrawing/donating moieties (e.g., nitro, methoxy) to assess electronic effects on bioactivity .
- Computational modeling : Molecular docking (AutoDock Vina) and density functional theory (DFT) to predict interactions with targets like kinase enzymes .
- Bioisosteric replacement : Substitute the thieno[3,4-c]pyrazole core with indole or pyrimidine analogs to evaluate scaffold-specific activity .
Q. How can synthetic challenges, such as low yields in amide bond formation, be mitigated?
- Methodological Answer :
- Catalyst optimization : Use HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in carbodiimide-based reactions .
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and improve yields by 15–20% .
- In-situ monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
